Aluminum, chlorodimethyl-

説明

Historical Context and Evolution of Organoaluminum Chemistry

The journey of organoaluminum chemistry is marked by key discoveries that transformed these compounds from laboratory curiosities into indispensable tools for industry and research.

The field's origins can be traced to the mid-19th century. In 1859, the first organoaluminum compound, ethylaluminum sesquiiodide ((C₂H₅)₃Al₂I₃), was synthesized by W. Hallwachs and S. Schafarik through the reaction of elemental aluminum with ethyl iodide. wikipedia.orgnumberanalytics.comgoettingen-research-online.delibretexts.org A few years later, in 1865, George Buckton prepared trimethylaluminum (B3029685). libretexts.org Despite these early syntheses, organoaluminum compounds remained relatively obscure for nearly a century, their full potential yet to be unlocked. wikipedia.orggoettingen-research-online.dechemeurope.com Early research was often hampered by the pyrophoric nature and volatility of the compounds. goettingen-research-online.de

The 1950s marked a pivotal turning point with the groundbreaking work of German chemist Karl Ziegler. wikipedia.orggoettingen-research-online.de Ziegler and his colleagues discovered a method for the direct synthesis of trialkylaluminum compounds. wikipedia.org His research revealed that organoaluminum compounds could facilitate the oligomerization of ethylene (B1197577). libretexts.org A subsequent, crucial discovery was that adding trace amounts of transition metal salts, particularly titanium compounds, to the organoaluminum reagents dramatically catalyzed the polymerization of ethylene. libretexts.orgpolifaces.de

This led to the development of the Ziegler-Natta catalyst, a combination of a transition metal compound (like titanium tetrachloride) and an organoaluminum compound (such as triethylaluminum). polifaces.defiveable.menumberanalytics.com This catalyst system enabled the polymerization of olefins at low pressures and temperatures to produce high-quality, stereoregular polymers like high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903). goettingen-research-online.depolifaces.defiveable.mebritannica.com This revolutionary advance in polymer science not only transformed the plastics industry but also earned Karl Ziegler and Giulio Natta the Nobel Prize in Chemistry in 1963. wikipedia.orggoettingen-research-online.dewikipedia.org Ziegler's work firmly established the immense synthetic and catalytic potential of organoaluminum compounds, opening up a new era in organometallic chemistry. goettingen-research-online.de

Following Ziegler's seminal discoveries, the field of organoaluminum chemistry continued to expand rapidly.

Ziegler-Natta Polymerization: The industrial-scale application of Ziegler-Natta catalysts for producing polyethylene and polypropylene became a cornerstone of the modern polymer industry. wiley-vch.de

Methylaluminoxane (B55162) (MAO): In the 1980s, the discovery that hydrolyzed aluminum compounds, specifically methylaluminoxane (MAO), could serve as highly effective co-catalysts in olefin polymerization was a major development. researchgate.net MAO is crucial for activating single-site homogeneous catalysts, such as metallocenes, leading to better control over polymer structure. wiley-vch.deresearchgate.net

Low-Valent Organoaluminum Compounds: A significant milestone was the synthesis of the first organoaluminum compound featuring an aluminum-aluminum (Al-Al) bond in 1988. wikipedia.org This opened a new chapter focused on the chemistry of aluminum in lower oxidation states. wikipedia.org

Advanced Materials Precursors: The application of organoaluminum chemistry expanded beyond catalysis into materials science. These compounds became vital precursors for producing high-tech materials, including ceramics and semiconductors. goettingen-research-online.deresearchgate.net For example, trimethylgallium (B75665) and trimethylaluminum are used in the production of semiconductors like gallium arsenide (GaAs). farabi.university

Current Academic Significance of Chlorodimethylaluminum within Organometallic Chemistry

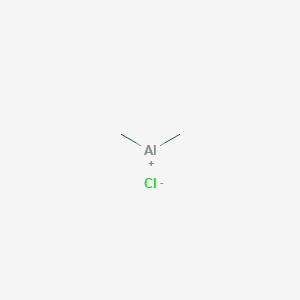

Chlorodimethylaluminum (Me₂AlCl) is an organoaluminum compound of significant interest in contemporary organic and organometallic research. cymitquimica.comechemi.com It serves as a versatile reagent and catalyst in various chemical transformations. cymitquimica.com Structurally, it exists as a dimer with chlorine atoms acting as the bridging ligands. electronicsandbooks.com

Recent research highlights its crucial role in facilitating specific synthetic steps that are otherwise challenging. For instance, studies have shown that Chlorodimethylaluminum is an essential additive for the successful nucleophilic addition of lithium pentamethylcyclopentadienide (Cp*Li) to aliphatic aldehydes. researchgate.net This reaction produces the corresponding carbinol in high yields, a transformation that can be reversed, representing a method for protecting the aldehyde group. researchgate.net

The broader context for its utility lies in the development of cross-coupling reactions. Organoaluminum reagents, in general, are being revisited for their ability to participate in nickel-catalyzed cross-coupling reactions that form new carbon-carbon bonds by cleaving traditionally robust bonds like C-N and C-O. researchgate.net The specific reactivity of Chlorodimethylaluminum makes it a valuable tool within this modern synthetic chemistry landscape.

Data Tables

Table 1: Physicochemical Properties of Chlorodimethylaluminum

This table outlines the basic chemical and physical properties of the compound.

| Property | Value | Source |

| Chemical Formula | C₂H₆AlCl | cymitquimica.com |

| Molecular Weight | 92.50 g/mol | nih.gov |

| Appearance | Colorless to yellowish liquid | cymitquimica.com |

| Canonical SMILES | CAlCl | cymitquimica.com |

| InChI Key | JGHYBJVUQGTEEB-UHFFFAOYSA-M | cymitquimica.com |

Table 2: Application of Chlorodimethylaluminum in Synthesis

This table details a specific research application of Chlorodimethylaluminum.

| Reaction | Reagent/Catalyst | Function | Outcome | Source |

| Nucleophilic addition of Cp*Li to aliphatic aldehydes | Chlorodimethylaluminum | Essential Additive | Enables the formation of the corresponding carbinol adduct. | researchgate.net |

Compound Names

特性

IUPAC Name |

chloro(dimethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHYBJVUQGTEEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Al](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AlCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061580 | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White liquid; [Merck Index] | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaluminum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1184-58-3 | |

| Record name | Chlorodimethylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylaluminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Chlorodimethylaluminum

Established Synthetic Routes and Mechanistic Considerations

The primary industrial and laboratory-scale syntheses of chlorodimethylaluminum rely on fundamental organometallic reactions, including metathesis, transmetalation, and direct synthesis. These methods are valued for their reliability and scalability.

Metathesis Reactions

Metathesis, or redistribution, reactions are a cornerstone of organoaluminum chemistry and provide a straightforward route to chlorodimethylaluminum. This approach involves the exchange of substituents between two different organoaluminum species or between an organoaluminum compound and an aluminum halide.

A prominent example is the reaction between trimethylaluminum (B3029685) (Al(CH₃)₃) and aluminum trichloride (B1173362) (AlCl₃). When these two reagents are combined, a redistribution of methyl and chloro groups occurs, leading to the formation of chlorodimethylaluminum. The reaction can be represented by the following equilibrium:

The position of this equilibrium can be influenced by the stoichiometry of the reactants. By carefully controlling the ratio of trimethylaluminum to aluminum trichloride, the yield of chlorodimethylaluminum can be maximized.

Another important metathesis-type reaction involves the use of methylaluminum sesquichloride (Al₂(CH₃)₃Cl₃), which is itself an equilibrium mixture of dimethylaluminum chloride and methylaluminum dichloride. The reaction of methylaluminum sesquichloride with a trialkylaluminum, such as triethylaluminum (B1256330), can also yield chlorodimethylaluminum through a ligand exchange process.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| Trimethylaluminum | Aluminum Trichloride | Chlorodimethylaluminum | Metathesis (Redistribution) |

| Methylaluminum Sesquichloride | Triethylaluminum | Chlorodimethylaluminum, Diethylaluminum Chloride | Metathesis (Redistribution) |

Transmetalation Reactions

Transmetalation involves the transfer of an alkyl group from a more electropositive metal to a less electropositive one. While less common for the direct, large-scale synthesis of chlorodimethylaluminum compared to metathesis, it remains a viable synthetic strategy, particularly in laboratory settings. In principle, a suitable organometallic reagent, such as dimethylmercury (B1214916) or dimethylzinc, could react with aluminum trichloride to yield chlorodimethylaluminum.

The general scheme for such a reaction would be:

The driving force for this reaction is the difference in electronegativity between the metals and the formation of a more stable metal halide. However, the toxicity of reagents like organomercury compounds often limits the practical application of this method. More contemporary transmetalation reactions might involve organotin or organoboron compounds, though specific high-yield syntheses of chlorodimethylaluminum using these reagents are not extensively documented.

Direct Synthesis Approaches

The direct synthesis of organoaluminum compounds involves the reaction of an alkyl halide with aluminum metal. This method is a fundamental industrial process for producing organoaluminum precursors. For the synthesis of chlorodimethylaluminum, methyl chloride (CH₃Cl) is reacted with aluminum powder. This reaction typically yields a mixture of methylaluminum sesquichloride (Al₂(CH₃)₃Cl₃).

Methylaluminum sesquichloride, as mentioned earlier, is an equilibrium mixture containing dimethylaluminum chloride. The desired chlorodimethylaluminum can then be separated from the mixture, often through distillation.

A variation of this approach involves the reaction of triethylaluminum with chloromethane (B1201357) in the presence of a catalyst, such as a mixture of bismuth (III) chloride and a Group 3-12 metal chloride. This process can be tuned to selectively produce chlorodimethylaluminum.

| Reactants | Catalyst/Conditions | Key Intermediate/Product |

| Methyl Chloride, Aluminum | Heat | Methylaluminum Sesquichloride |

| Triethylaluminum, Chloromethane | Bismuth (III) Chloride / Metal Halide | Chlorodimethylaluminum |

Specialized and Emerging Synthetic Techniques

While the established routes are dominant, research into alternative synthetic methodologies continues, driven by the desire for milder reaction conditions, higher selectivity, and improved safety profiles.

Electrochemical Synthesis Protocols

Electrochemical methods offer a potentially greener and more controlled route to organometallic compounds. The electrochemical synthesis of alkylaluminum halides can be achieved through the electrolysis of a solution containing an alkyl halide and a sacrificial aluminum anode. In the context of chlorodimethylaluminum, this would involve the reduction of methyl chloride at the cathode and the oxidation of an aluminum anode in a suitable electrolyte.

The cathodic reaction would generate methyl anions or radicals, which would then react with the aluminum cations formed at the anode. While the direct electrochemical synthesis of pure chlorodimethylaluminum is not a widely reported industrial process, the principles of electro-organometallic synthesis suggest its feasibility. The primary challenges lie in controlling the product distribution (i.e., avoiding the formation of trimethylaluminum and methylaluminum dichloride) and managing the reactivity of the products.

Cryosynthesis Applications

Cryosynthesis, or low-temperature synthesis, involves conducting reactions at cryogenic temperatures (typically below -78 °C). This technique can be advantageous for controlling highly exothermic reactions and for isolating thermally unstable intermediates or products. Given the high reactivity of organoaluminum compounds, low-temperature conditions can offer enhanced control over the reaction.

For the synthesis of chlorodimethylaluminum, cryosynthesis could potentially be applied to the established metathesis or direct synthesis routes to moderate the reaction rate and improve selectivity. For instance, the addition of methyl chloride to a suspension of aluminum at low temperatures could allow for a more controlled reaction, minimizing side reactions and potential thermal runaway. However, specific, well-documented cryosynthetic protocols dedicated solely to the preparation of chlorodimethylaluminum are not prevalent in the scientific literature, likely due to the efficiency of the existing methods at ambient or moderately elevated temperatures.

Compound Nomenclature

| Common Name | IUPAC Name |

| Chlorodimethylaluminum | Chloro(dimethyl)alumane |

| Trimethylaluminum | Trimethylalumane |

| Aluminum Trichloride | Aluminum Trichloride |

| Methylaluminum Sesquichloride | Not applicable (mixture) |

| Triethylaluminum | Triethylalumane |

| Methyl Chloride | Chloromethane |

| Bismuth (III) Chloride | Bismuth(III) Chloride |

| Dimethylmercury | Dimethylmercury |

| Dimethylzinc | Dimethylzinc |

| Methylaluminum Dichloride | Dichloro(methyl)alumane |

Ligand-Assisted and Modified Synthetic Strategies for Chlorodimethylaluminum

Advanced synthetic methodologies for chlorodimethylaluminum have increasingly focused on ligand-assisted and modified strategies to enhance reaction control, selectivity, and efficiency. These approaches often utilize Lewis bases or their conjugate acids to mediate the transformation of aluminum alkyls into the desired chlorodimethylaluminum. Such methods offer alternatives to the direct, and sometimes aggressive, redistribution reactions between trimethylaluminum and aluminum trichloride.

One of the most effective modified strategies involves the protonolysis of trimethylaluminum (Al(CH₃)₃) with amine hydrochlorides. This method provides a more controlled and selective route to chlorodimethylaluminum (Al(CH₃)₂Cl) by utilizing the acidic proton of an ammonium (B1175870) salt to cleave a methyl group from the aluminum center, with the chloride ion subsequently coordinating to the resulting dimethylaluminum cation.

Al(CH₃)₃ + C₅H₅N·HCl → Al(CH₃)₂Cl + CH₄ + C₅H₅N

The choice of the amine ligand can influence the reaction kinetics and the stability of the resulting chlorodimethylaluminum product. The steric and electronic properties of the amine play a crucial role in the interaction with the trimethylaluminum reactant and the stabilization of the product. Research has shown that various amine hydrochlorides can be employed in this capacity, offering a versatile toolkit for synthetic chemists.

Another ligand-based approach involves the formation of Lewis acid-base adducts. While not a direct synthesis of uncoordinated chlorodimethylaluminum, the formation of stable adducts with donor ligands is a critical aspect of its chemistry and can be considered a modified synthetic strategy for its isolation and handling. Donor molecules such as ethers, amines, and phosphines readily form complexes with chlorodimethylaluminum. For instance, the reaction of trimethylaluminum with an HCl-etherate solution provides a direct route to an ether-stabilized form of chlorodimethylaluminum. In this case, the ether ligand assists in moderating the reactivity of the HCl and stabilizes the chlorodimethylaluminum product as it is formed.

The interaction of trimethylaluminum with polymers containing nucleophilic functional groups, such as poly(2-vinylpyridine) and poly(4-vinylpyridine), has also been studied, revealing complex reaction mechanisms that include coordination between the pyridinic nitrogen and the aluminum atom, followed by protonation and quaternization of methyl groups rsc.org. These studies provide insight into how ligand-like functionalities can mediate reactions of trimethylaluminum, which is foundational to developing more sophisticated synthetic strategies.

The following table summarizes key aspects of ligand-assisted and modified synthetic strategies for chlorodimethylaluminum based on available research findings.

| Precursors | Ligand/Modifying Agent | Reaction Type | Key Observations |

| Trimethylaluminum | Pyridinium hydrochloride | Protonolysis | Controlled reaction, formation of methane (B114726) and pyridine (B92270) as byproducts. rsc.org |

| Trimethylaluminum | Other amine hydrochlorides | Protonolysis | Versatile method, with reaction kinetics influenced by the amine's structure. |

| Trimethylaluminum | HCl-etherate | Acid-base reaction | Yields an ether-stabilized adduct of chlorodimethylaluminum. |

| Trimethylaluminum | Poly(vinylpyridine) | Complexation/Reaction | Coordination of pyridinic nitrogen to aluminum, followed by methyl group reactions. rsc.org |

These ligand-assisted and modified synthetic strategies represent a significant advancement in the preparation of chlorodimethylaluminum, offering greater control and selectivity compared to traditional methods. The continued exploration of new ligands and reaction conditions is expected to further refine the synthesis of this important organoaluminum compound.

Elucidation of Reaction Mechanisms Involving Chlorodimethylaluminum

Fundamental Mechanistic Principles of Organoaluminum Compounds

Nature of the Carbon-Aluminum Bond

The carbon-aluminum (C-Al) bond is a defining feature of organoaluminum compounds and is central to their chemical behavior. wikipedia.orgchemeurope.comalfa-chemistry.com This bond is significantly polarized, with the carbon atom carrying a partial negative charge and the aluminum atom a partial positive charge, rendering the carbon atom highly basic. wikipedia.orgalfa-chemistry.com This polarization dictates the nucleophilic character of the alkyl groups attached to the aluminum center.

In the solid state and in hydrocarbon solutions, triorganoaluminum compounds like trimethylaluminum (B3029685), a close relative of chlorodimethylaluminum, tend to form dimeric structures. libretexts.orgksu.edu.safarabi.university These dimers feature bridging alkyl groups, resulting in three-center, two-electron (3c-2e) bonds. libretexts.org The Al-C-Al bridge in these dimers is characterized by a notably small angle of approximately 75°. libretexts.orgksu.edu.sa The strength of these bridging bonds is relatively weak and dissociation increases with the steric bulk of the alkyl groups. libretexts.org For instance, while trimethylaluminum exists as a dimer, the sterically hindered tri-tert-butylaluminum exists as a monomer. libretexts.org The presence of halides or hydrides, which are smaller ligands, favors their occupation of the bridging positions. farabi.university In the case of chlorodimethylaluminum, it is likely to exist as a dimer with bridging chlorine atoms.

Lewis Acidity and its Role in Reactivity

Organoaluminum compounds are potent Lewis acids, a characteristic stemming from the electron-deficient nature of the aluminum center, which strives to achieve a stable octet configuration. wikipedia.orgfarabi.university This high Lewis acidity allows them to readily form adducts with a variety of Lewis bases, such as ethers (e.g., tetrahydrofuran), amines (e.g., pyridine), and other donor molecules. wikipedia.orgchemeurope.comalfa-chemistry.com In these adducts, the aluminum center typically adopts a tetrahedral geometry. wikipedia.orgalfa-chemistry.com

The Lewis acidic character of chlorodimethylaluminum is crucial to its reactivity. It can act as a proton scavenger, reacting with protic reagents like water, alcohols, and amines. wikipedia.orgresearchgate.net For example, the reaction with alcohols leads to the formation of aluminum alkoxides and the corresponding alkane. wikipedia.org This reactivity highlights the ability of the aluminum center to coordinate with the oxygen atom of the alcohol, facilitating the protonolysis of the Al-C bond. Furthermore, the Lewis acidity of organoaluminum compounds is harnessed in catalysis, for instance, in activating other catalyst components in polymerization reactions. alfa-chemistry.com Cationic organoaluminum compounds, formed by the abstraction of a hydride or an alkide, exhibit even stronger Lewis acidity. researchgate.net

Ligand Exchange Dynamics

A key feature of organoaluminum chemistry is the dynamic exchange of ligands. wikipedia.orgalfa-chemistry.com In dimeric trialkylaluminum compounds, a rapid interchange occurs between bridging and terminal ligands. wikipedia.orgfarabi.university This process is so fast that at room temperature, the different types of methyl groups in trimethylaluminum cannot be distinguished by proton NMR spectroscopy, which shows only a single signal. wikipedia.orgchemeurope.comfarabi.university At lower temperatures, such as -25 °C, the exchange slows down sufficiently to allow for the observation of separate signals for the bridging and terminal methyl groups. wikipedia.orgchemeurope.com

This dynamic behavior also extends to the exchange of ligands between different aluminum centers. wikipedia.org In systems involving zirconocene (B1252598) dichlorides and trimethylaluminum, for example, complex ligand exchange processes have been studied to understand the formation of catalytically active species in polymerization reactions. nih.gov The exchange rates and equilibrium constants of these processes are influenced by factors such as the solvent and the concentration of the organoaluminum compound. nih.gov This facile ligand exchange is a fundamental aspect of the reactivity of chlorodimethylaluminum, enabling its participation in a wide array of chemical transformations.

Complex Reaction Pathways

Oxidative Addition and Reductive Elimination

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry, and while more established for transition metals, they are increasingly recognized in main-group chemistry, including that of aluminum. nih.govrsc.orgresearchgate.net Oxidative addition involves the addition of a molecule to a metal center, leading to an increase in the metal's oxidation state. nih.govnumberanalytics.com Conversely, reductive elimination is the reverse process, where two ligands are eliminated from the metal center, forming a new bond between them and decreasing the metal's oxidation state. nih.govrsc.org

For aluminum, these processes typically involve the interconversion between Al(I) and Al(III) oxidation states. nih.govresearchgate.net While oxidative addition to Al(I) compounds is well-documented, reductive elimination from Al(III) to Al(I) is less common due to the higher stability of the Al(III) state. nih.govrsc.orgresearchgate.net However, examples of reversible reductive elimination/oxidative addition have been reported, particularly in systems with carefully designed ligand frameworks. nih.gov For instance, the reductive elimination of CpH from Cp2AlH has been studied, and the process is inhibited by the presence of Lewis bases, which coordinate to the Al(III) center and increase its electron density, thus disfavoring the reduction to Al(I). rsc.org The mechanism of C-H oxidative addition at Al(I) centers is proposed to proceed through an initial protonation at the low-valent aluminum. rsc.org These mechanistic principles are relevant to understanding potential, albeit less common, reaction pathways for chlorodimethylaluminum, particularly in reactions involving changes in the oxidation state of the aluminum center.

Insertion Reactions and Beta-Hydride Elimination

Insertion reactions are a common pathway in organoaluminum chemistry, involving the insertion of an unsaturated molecule, such as an alkene or a carbonyl group, into the Al-C bond. numberanalytics.com A well-known application of this reactivity is carboalumination, the addition of an organoaluminum compound across an alkene or alkyne. wikipedia.org

A competing and often facile reaction pathway is beta-hydride elimination. numberanalytics.comlibretexts.org This process involves the transfer of a hydrogen atom from the beta-position of an alkyl group attached to the aluminum center to the metal itself, resulting in the formation of an alkene and an aluminum hydride species. libretexts.orglibretexts.org The presence of a vacant coordination site on the aluminum is a prerequisite for this reaction to occur. libretexts.org The propensity for beta-hydride elimination is a significant factor in the stability of organoaluminum compounds; those lacking beta-hydrogens, such as trimethylaluminum, are generally more thermally stable than those with them, like triethylaluminum (B1256330). libretexts.org

In the context of chlorodimethylaluminum, the methyl groups lack beta-hydrogens, making beta-hydride elimination from the initial reagent impossible. However, if chlorodimethylaluminum is used to alkylate a substrate, the resulting organoaluminum intermediate may possess beta-hydrogens, and thus beta-hydride elimination can become a relevant subsequent reaction pathway. This is a crucial consideration in polymerization and oligomerization reactions catalyzed by aluminum-containing systems, where beta-hydride transfer to a monomer or beta-hydride elimination can act as chain termination steps. semanticscholar.org

Interactive Data Tables

Table 1: 1H NMR Data for Trimethylaluminum Dimer (Me6Al2)

| Temperature (°C) | Signal Pattern | Interpretation | Reference |

| 20 | One signal | Fast exchange of terminal and bridging methyl groups | wikipedia.orgchemeurope.com |

| -25 | Two signals (1:2 ratio) | Slow exchange, distinct terminal and bridging methyl groups | wikipedia.orgchemeurope.com |

Table 2: Key Mechanistic Concepts in Organoaluminum Chemistry

| Mechanistic Principle | Description | Significance for Chlorodimethylaluminum | References |

| Polarized C-Al Bond | The carbon atom is nucleophilic due to the electronegativity difference between carbon and aluminum. | Dictates the nucleophilic reactivity of the methyl groups. | wikipedia.orgalfa-chemistry.com |

| Lewis Acidity | The electron-deficient aluminum center readily accepts electron pairs from Lewis bases. | Facilitates adduct formation and reaction with protic reagents. Essential for its role as a catalyst or co-catalyst. | wikipedia.orgchemeurope.comalfa-chemistry.comlibretexts.orgrsc.org |

| Ligand Exchange | Rapid interchange of bridging and terminal ligands, and exchange between different metal centers. | Underpins the dynamic nature of the compound in solution and its participation in complex reaction mixtures. | wikipedia.orgalfa-chemistry.comnih.gov |

| Oxidative Addition / Reductive Elimination | Interconversion between different oxidation states of aluminum (typically Al(I) and Al(III)). | Less common but provides a framework for understanding reactions involving redox changes at the aluminum center. | libretexts.orgnih.govresearchgate.netnumberanalytics.comparisdescartes.fr |

| Insertion Reactions | Addition of unsaturated molecules (e.g., alkenes) into the Al-C bond. | A primary pathway for C-C bond formation and polymerization. | libretexts.orgresearchgate.netparisdescartes.fr |

| Beta-Hydride Elimination | Transfer of a β-hydrogen to the aluminum center, forming an alkene and an Al-H bond. | Not possible for chlorodimethylaluminum itself, but a key subsequent pathway for its reaction products containing larger alkyl groups. | libretexts.orgresearchgate.netparisdescartes.fr |

Carbometallation and Hydrometalation Processes

Carbometallation and hydrometalation are fundamental processes in organometallic chemistry, involving the addition of a metal-carbon or metal-hydride bond across an unsaturated carbon-carbon bond, respectively. While organoaluminum reagents are widely used in these transformations, the specific role of chlorodimethylaluminum (Me₂AlCl) is primarily understood through mechanistic studies and in specific catalytic systems rather than as a standalone reagent for these processes.

Carboalumination: This reaction involves the addition of an aluminum-carbon bond across an alkene or alkyne. Generally, these reactions are catalyzed by transition metals, most notably zirconium or titanium complexes. In these systems, a trialkylaluminum compound typically serves as the alkyl source. The mechanism for uncatalyzed carboalumination of alkynes is believed to proceed through the electrophilic addition of the monomeric, tricoordinate aluminum species to the unsaturated substrate, which is often the rate-determining step. Computational studies on species of the general formula X₂Al-R (where X can be a halogen like chlorine) suggest that the reaction proceeds via the formation of a π-complex between the aluminum compound and the alkyne, followed by the nucleophilic attack of the alkyl group. epdf.pub

Hydrometalation (Hydroalumination): This process involves the addition of an Al-H bond to a C-C multiple bond. Reagents like diisobutylaluminum hydride (DIBAL-H) are more commonly employed for direct hydroalumination. When chlorodimethylaluminum is present in a reaction mixture intended for hydrometalation, it often acts as a co-catalyst or modifying agent rather than the primary source of hydride. For instance, it can be involved in transmetalation cycles with other metals that are the active hydrometalating agents.

The direct use of chlorodimethylaluminum for carbometallation or hydrometalation is not as extensively documented as that of other organoaluminum reagents. Its primary function in many reactions is to act as a potent Lewis acid or as a component in transmetalation to generate other active organometallic species.

Nucleophilic Addition Mechanisms

Chlorodimethylaluminum plays a crucial and well-documented role as a Lewis acid promoter in nucleophilic addition reactions, particularly with carbonyl compounds. Its function is to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the attack of a nucleophile that might otherwise react slowly or not at all.

A significant example is the chlorodimethylaluminum-promoted nucleophilic addition of lithium pentamethylcyclopentadienide (CpLi) to aliphatic aldehydes. researchgate.netkyoto-u.ac.jp In this reaction, CpLi alone does not effectively add to aliphatic aldehydes. The presence of chlorodimethylaluminum is essential to achieve high yields of the corresponding pentamethylcyclopentadienylcarbinol products. researchgate.net

The mechanism proceeds via the following steps:

Lewis Acid Activation: The aluminum atom in chlorodimethylaluminum is electron-deficient and acts as a strong Lewis acid. It coordinates to the oxygen atom of the aldehyde's carbonyl group.

Enhanced Electrophilicity: This coordination withdraws electron density from the carbonyl group, significantly increasing the partial positive charge on the carbonyl carbon. This makes the carbon a much stronger electrophile.

Nucleophilic Attack: The activated aldehyde-aluminum complex is then readily attacked by the nucleophilic Cp*Li, leading to the formation of a new carbon-carbon bond.

Workup: Subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product.

This promotion is critical for less reactive substrates like aliphatic aldehydes, whereas more reactive aromatic aldehydes can sometimes react with Cp*Li without the need for an additive. researchgate.net

Table 1: Chlorodimethylaluminum-Promoted Addition of Cp*Li to Aliphatic Aldehydes researchgate.net

| Aldehyde (R-CHO) | Product (Cp*CH(OH)R) | Yield (%) |

| Heptanal | 1-Pentamethylcyclopentadienyl-1-heptanol | 94 |

| Cyclohexanecarboxaldehyde | Cyclohexyl(pentamethylcyclopentadienyl)methanol | 92 |

| 3-Phenylpropanal | 1-Pentamethylcyclopentadienyl-3-phenyl-1-propanol | 90 |

Frustrated Lewis Pair (FLP) Systems in Aluminum Chemistry

Frustrated Lewis Pair (FLP) chemistry is a concept where a Lewis acid and a Lewis base are sterically hindered from forming a classical adduct. wikipedia.org This "frustrated" combination retains its Lewis acidity and basicity, allowing the pair to cooperatively activate a variety of small molecules, such as H₂, CO₂, and olefins. nih.govlibretexts.org

While boron-based Lewis acids like B(C₆F₅)₃ are most common in FLP chemistry, aluminum compounds are also highly effective Lewis acids for these systems. Aluminum halides (AlX₃) and organoaluminum reagents can serve as the acidic component of an FLP. wikipedia.org

The general mechanism for small molecule activation by an Al-based FLP (e.g., with a phosphine (B1218219) Lewis base) is as follows:

Encounter: The sterically bulky aluminum acid and phosphine base exist in proximity without forming a dative bond.

Substrate Interaction: A small molecule substrate (e.g., H₂) enters the space between the acid and base.

Heterolytic Cleavage: The Lewis base (phosphine) attacks one part of the substrate (e.g., a proton from H₂), while the Lewis acid (aluminum compound) accepts the other part (e.g., the hydride, H⁻). This results in the heterolytic cleavage of the substrate's bond, forming a phosphonium (B103445) cation and a hydridoaluminate anion. wikipedia.org

This reactivity has been harnessed for metal-free catalytic hydrogenations. Although specific examples detailing chlorodimethylaluminum in widely used FLP systems are less common than for other aluminum halides or bulky alkylaluminums, its fundamental properties as a strong Lewis acid suggest its potential for such applications. The principle relies on the high Lewis acidity of the aluminum center, which is a characteristic feature of chlorodimethylaluminum.

Catalytic Applications and Mechanistic Studies of Chlorodimethylaluminum

Co-catalytic Role in Polymerization Reactions

Chlorodimethylaluminum and its related alkylaluminum halides are indispensable co-catalysts in the synthesis of a vast array of polymers. youtube.com They perform several critical functions, including the alkylation and activation of the primary transition metal catalyst, which creates the active sites necessary for polymerization to commence. youtube.comnumberanalytics.com Furthermore, they act as scavenging agents, removing impurities from the reaction medium that could otherwise poison the catalyst.

In the realm of polyolefin production, chlorodimethylaluminum is a key ingredient in Ziegler-Natta (ZN) catalyst systems. libretexts.orgwikipedia.org These systems, which revolutionized polymer chemistry, typically consist of a transition metal compound, such as titanium tetrachloride (TiCl₄), and an organoaluminum co-catalyst. numberanalytics.comlibretexts.orgnih.gov The original ZN catalyst discovered by Karl Ziegler for ethylene (B1197577) polymerization utilized diethylaluminum chloride, a closely related compound. nih.gov

Chlorodimethylaluminum and similar organoaluminum chlorides are widely employed as co-catalysts in the polymerization and oligomerization of various olefins, including ethylene and propylene. ketjen.comgoogle.com In these processes, the aluminum compound activates a transition metal complex (from groups like Ti, Zr, Ni) to create a catalytically active species. mdpi.comacs.org For instance, nickel complexes, when activated with diethylaluminum chloride, have shown high catalytic activities for ethylene oligomerization, a process that produces linear α-olefins which are valuable chemical intermediates. acs.orgresearchgate.net

The mechanism often involves the formation of a cationic active species through the interaction of the transition metal pre-catalyst and the aluminum co-catalyst. mdpi.com The nature of the aluminum alkyl, whether it is a trialkylaluminum or an alkylaluminum halide like chlorodimethylaluminum, influences the Lewis acidity of the system and the stability of the active species. researchgate.net This, in turn, affects the catalytic activity and the distribution of the resulting oligomers or polymers. researchgate.net Research has shown that catalyst systems activated by organoaluminum compounds can produce a range of products from short-chain oligomers to high molecular weight polymers, depending on the specific catalyst components and reaction conditions. d-nb.info

Aluminum complexes, including those derived from chlorodimethylaluminum, are effective initiators and catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL). researchgate.netmdpi.com This polymerization method is a key route to producing biodegradable and biocompatible aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netresearchgate.net The ROP typically proceeds via a coordination-insertion mechanism. mdpi.comresearchgate.net In this process, the cyclic ester monomer first coordinates to the Lewis acidic aluminum center. This is followed by the nucleophilic attack of an initiator group, often an alkoxide, on the monomer's carbonyl carbon, leading to the opening of the ring and insertion of the monomer into the metal-initiator bond. mdpi.comresearchgate.net

Dialkylaluminum complexes have demonstrated significant activity in the ROP of ε-caprolactone, yielding polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov The structure of the ligands attached to the aluminum center plays a crucial role in the catalyst's performance and the stereocontrol of the polymerization, particularly for monomers like lactide which has multiple stereoisomers. nih.govmdpi.com Some aluminum-based systems can operate as "immortal" polymerization catalysts, where a chain transfer agent like an alcohol is added to produce more than one polymer chain per metal center, a process that maintains good control over the polymer's molecular weight. iaamonline.org

The alternating copolymerization of epoxides and cyclic anhydrides is a powerful method for synthesizing polyesters with a well-defined structure and a wide range of properties. nih.gov Aluminum complexes, such as (salen)AlCl and related compounds, are highly effective catalysts for this reaction, often used in conjunction with a nucleophilic co-catalyst. mukundamandal.commdpi.comfrontiersin.org This catalytic system facilitates the perfectly alternating insertion of the two different monomers into the growing polymer chain. nih.gov

Mechanistic studies have revealed that the polymerization proceeds through a coordination-insertion pathway involving aluminum-alkoxide and aluminum-carboxylate intermediates. mukundamandal.com A proposed mechanism involves two catalytic cycles where an aluminum alkoxide intermediate reacts with a cyclic anhydride, and the resulting aluminum carboxylate intermediate then reacts with an epoxide. mukundamandal.com The rate-determining step is often the ring-opening of the epoxide by the carboxylate intermediate. mukundamandal.com This type of catalysis allows for the creation of polyesters from a diverse pool of monomers, offering tunable thermomechanical properties for the resulting materials. cornell.edu

Increasing the Al/Ti molar ratio in a ZN system can alter the number of active centers and the chain propagation rate, which in turn impacts the polymer's crystallinity and molecular weight distribution. researchgate.net Similarly, in metallocene-catalyzed copolymerization of ethylene and propylene, the Al/Zr molar ratio has a profound effect on catalytic activity. ippi.ac.ir An optimal ratio often exists to achieve maximum activity; deviations from this optimum can lead to a significant drop in performance. ippi.ac.ir The co-catalyst is involved in multiple processes, including catalyst activation, chain transfer, and deactivation, making its role complex and multifaceted. researchgate.net Careful tuning of the co-catalyst and its concentration is therefore essential for controlling polymer properties and optimizing reactor yield. researchgate.net

Table 1: Influence of Co-catalyst and Molar Ratio on Polymerization

| Catalytic System | Variable Changed | Observed Effect | Reference |

|---|---|---|---|

| Ziegler-Natta (Ethylene/1-butene) | Co-catalyst Type (TEA vs. DEAC/EADC) | Highest copolymerization rate found for fully alkylated co-catalysts (TEA) without chlorinated additives. | researchgate.net |

| Ziegler-Natta (Propylene) | Co-catalyst (TEA) / ED Amount | Activity and isotacticity enhanced at low co-catalyst and high external donor (ED) amounts. | researchgate.net |

| Metallocene (Ethylene/Propylene) | Al/Zr Molar Ratio | Catalytic activity is highly dependent on the ratio, with a distinct optimum observed. For example, activity peaked at a ratio of 150. | ippi.ac.ir |

| Ziegler-Natta (Propylene) | Co-catalyst Type | Catalysts with certain co-catalysts lead to less 2,1-insertion (regio-error) and are less responsive to chain transfer, resulting in a broader molecular weight distribution. | tue.nl |

Activation and Transformation of Small Molecules

The activation of small, abundant, and relatively inert molecules is a significant goal in chemistry, aiming to convert them into more valuable products. rsc.org Lewis acidic compounds, including organoaluminum species like chlorodimethylaluminum, can play a role in this field. bsu.byrsc.org Their electron-deficient nature allows them to interact with and polarize small molecules, making them more susceptible to subsequent chemical transformation.

While much of the research in small molecule activation has focused on transition metals, main group elements, including aluminum, have shown increasing promise. rsc.orgnih.gov For example, aluminum compounds can act as Lewis acids to activate substrates in catalytic cycles. bsu.by This principle is fundamental to their role as co-catalysts, where they activate the transition metal center, but it can also extend to the direct activation of other small molecules. The development of well-defined main group compounds continues to push the boundaries of reactivity and offers new avenues for innovative synthetic methods. rsc.org

Stoichiometric Applications in Advanced Organic Synthesis

Utilization as a Reagent in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. organic-chemistry.orgsigmaaldrich.com Chlorodimethylaluminum has demonstrated significant utility as a stoichiometric reagent in facilitating these critical transformations.

Organometallic reagents are powerful nucleophiles capable of attacking electrophilic centers, such as the carbon atom of a carbonyl group, to form new C-C bonds. alevelchemistry.co.uk Chlorodimethylaluminum can be used to generate other reactive organoaluminum species. For instance, its reaction with allylmagnesium chloride produces allyl-dimethylaluminum, which can then undergo allylation reactions with ketones to form β,γ-unsaturated ketones. thieme-connect.com

The reactivity of organometallic reagents in C-C bond formation is influenced by the nature of the metal-carbon bond. mt.com The aluminum-carbon bond in chlorodimethylaluminum imparts specific reactivity that can be harnessed for various synthetic purposes. cymitquimica.com The development of methods utilizing such organometallic reagents has significantly advanced the field of organic synthesis, providing efficient pathways to a wide array of organic molecules. sigmaaldrich.com

Role in the Production of Organometallic Compounds

Organometallic compounds, which feature at least one bond between a carbon atom and a metal, are indispensable in modern organic and inorganic chemistry. mt.comresearchgate.net Chlorodimethylaluminum plays a significant role as a starting material and reagent in the synthesis of other valuable organometallic species. cymitquimica.com

The synthesis of organometallic compounds often involves the reaction of a metal species with an organic ligand or precursor. researchgate.net Chlorodimethylaluminum, with its reactive aluminum-carbon and aluminum-chlorine bonds, can participate in transmetalation reactions or act as an alkylating agent to generate new organometallic complexes.

For example, in the context of Ziegler-Natta polymerization, a process of immense industrial importance, organoaluminum compounds are essential cocatalysts. While not a direct production of a stable organometallic compound for isolation, the in-situ generation of active catalyst species from reagents like chlorodimethylaluminum is a critical application. The interaction of chlorodimethylaluminum with transition metal halides, such as titanium tetrachloride, leads to the formation of the catalytically active species responsible for alkene polymerization. dss.go.th

Furthermore, the study of organometallic compounds derived from chlorodimethylaluminum contributes to a deeper understanding of chemical bonding and reaction mechanisms. researchgate.net The diverse reactivity of the aluminum center allows for the preparation of a wide range of derivatives with unique structural and electronic properties.

Specific Applications in Named Reactions and Novel Synthetic Transformations

The utility of chlorodimethylaluminum extends to its application in several named reactions and novel synthetic transformations, showcasing its versatility in modern organic synthesis. researchgate.netlibretexts.orgorganic-chemistry.org These reactions often provide reliable and efficient methods for constructing specific structural motifs.

One notable application is in the Mukaiyama aldol (B89426) reaction . While the classic Mukaiyama aldol reaction utilizes a Lewis acid to promote the addition of a silyl (B83357) enol ether to a carbonyl compound, variations can employ organoaluminum reagents. Chlorodimethylaluminum can function as a Lewis acid to activate the carbonyl group, facilitating the nucleophilic attack of the silyl enol ether and subsequent C-C bond formation.

Beyond established named reactions, chlorodimethylaluminum is employed in novel synthetic methodologies. For instance, it has been utilized in the synthesis of β,γ-unsaturated ketones through the allylation of ketones. thieme-connect.com In this transformation, allyl-dimethylaluminum, prepared from allylmagnesium chloride and chlorodimethylaluminum, serves as the key allylating agent.

The development of new synthetic reactions is a continuous endeavor in organic chemistry, and reagents like chlorodimethylaluminum are valuable tools in this pursuit. Its unique reactivity profile allows for the exploration of new chemical space and the design of innovative transformations.

Exploitation of Electrophilic and Nucleophilic Character in Synthesis

The synthetic utility of chlorodimethylaluminum is profoundly influenced by its dual electrophilic and nucleophilic character. algoreducation.compatsnap.com Understanding and harnessing these properties allows for its strategic application in a wide range of chemical reactions. 1spbgmu.runumberanalytics.com

Electrophilic Character: The aluminum center in chlorodimethylaluminum is electron-deficient, rendering it a Lewis acid. researchgate.net This electrophilicity allows it to activate Lewis basic functional groups, most notably carbonyls. By coordinating to the oxygen atom of a ketone or aldehyde, chlorodimethylaluminum increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. colab.ws This activation is a key principle in reactions like the Mukaiyama aldol addition.

Nucleophilic Character: The methyl groups attached to the aluminum atom possess nucleophilic character. mt.com This allows chlorodimethylaluminum to act as a methylating agent, transferring a methyl group to an electrophilic center. This nucleophilic nature is fundamental to its role in the formation of new carbon-carbon bonds.

Advanced Spectroscopic and Analytical Characterization of Chlorodimethylaluminum

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of chlorodimethylaluminum in solution. By probing the magnetic environments of atomic nuclei, NMR provides data on the connectivity and dynamics of the molecule.

| Compound/Adduct | Functional Group | ¹H Chemical Shift (δ, ppm) |

| Trimethylaluminum (B3029685) | -CH₃ | -0.53 numberanalytics.com |

| Chlorodimethylaluminum-Pyridine Adduct | -CH₃ | -0.14 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon backbone of the molecule. researchgate.net Each unique carbon atom in a molecule typically gives a distinct signal, allowing for the confirmation of the number of carbon environments. researchgate.net The chemical shift of the methyl carbons in chlorodimethylaluminum is influenced by the adjacent aluminum and chlorine atoms. acs.org Generally, sp³-hybridized carbons in organometallic compounds absorb in a characteristic region of the spectrum. acs.org Although ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is an indispensable tool for complete structural assignment. researchgate.net

| Functional Group | Typical ¹³C Chemical Shift Range (δ, ppm) |

| sp³ C-Al | Varies, generally upfield |

| sp³ C-Cl | ~ 25-50 |

Application of Advanced NMR Techniques

Beyond standard 1D NMR, advanced techniques are employed to study more complex organoaluminum systems and their reaction dynamics. Multinuclear NMR, particularly ²⁷Al NMR, is a powerful and reliable tool for investigating the coordination environment of the aluminum atom. mdpi.comresearchgate.net The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number of the aluminum center; for instance, four-coordinate aluminum species typically resonate in a distinct chemical shift range. mdpi.comresearchgate.net Studies on related alumolanes (cyclic organoaluminum compounds) show that ²⁷Al NMR signals for four-coordinated aluminum atoms appear around 146-185 ppm, depending on the solvent. mdpi.com These advanced methods are crucial for understanding aggregation phenomena and reaction mechanisms involving organoaluminum compounds. vot.pl

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. cardiff.ac.ukaidic.it These methods are highly sensitive to molecular structure and bonding, providing a "fingerprint" of the compound. americanpharmaceuticalreview.comosti.gov

In chlorodimethylaluminum, the key vibrational modes include Al-C (aluminum-carbon) stretching, Al-Cl (aluminum-chloride) stretching, and various methyl group vibrations (stretching and bending). uwm.educdnsciencepub.com Infrared spectroscopy of dimethylaluminum chloride vapor reveals weak bands in the skeletal region at 487 and 440 cm⁻¹. cdnsciencepub.com The band at 487 cm⁻¹ is likely an Al-Cl outer stretch. cdnsciencepub.com Studies of the compound adsorbed on alumina (B75360) surfaces show a characteristic peak for the methyl bending mode at approximately 1218 cm⁻¹. uwm.edu

Raman spectroscopy provides complementary information, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. youtube.com For dimeric organoaluminum halides, halogen bridging is the established structure. cdnsciencepub.com Operando Surface-Enhanced Raman Spectroscopy (SERS) has been used to identify vibrational modes associated with the bridging moieties of dimethylaluminum chloride surface species during atomic layer deposition processes. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |

| Al-Cl stretch (outer) | ~487 | IR | cdnsciencepub.com |

| Bridge Mode | ~440 | IR | cdnsciencepub.com |

| Methyl Bending (adsorbed) | ~1218 | IR | uwm.edu |

| Methyl Bending (gas phase) | ~1200 | IR | uwm.edu |

X-ray Based Spectroscopic Methods (XAS, XPS)

X-ray based spectroscopic techniques provide element-specific information about composition, chemical state, and local coordination environment. micro.org.authermofisher.com

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that measures the binding energies of core-level electrons. wikipedia.orgresearchgate.net It can precisely determine the elemental composition and, crucially, the oxidation state of the aluminum atom in chlorodimethylaluminum. micro.org.au By analyzing the chemical shifts in the Al, C, and Cl core-level spectra, one can infer details about the bonding environment. researchgate.net While specific XPS studies on chlorodimethylaluminum are not widely reported, the technique is broadly applied to characterize organometallic compounds and thin films derived from them. thermofisher.comrsc.org

X-ray Absorption Spectroscopy (XAS) provides information on both the electronic structure and the local geometric structure around a specific absorbing atom. rsc.orgnih.gov The X-ray Absorption Near Edge Structure (XANES) region, at the absorption edge, is sensitive to the oxidation state and coordination geometry of the aluminum atom. acs.orgresearchgate.net For instance, Al K-edge XANES studies on related (BDI)AlX₂ complexes (where X = Cl) show pre-edge features assigned to transitions involving Al 3p orbitals in metal-ligand bonds. acs.orgresearchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides data on the bond distances and coordination numbers of the atoms immediately surrounding the aluminum center. rsc.org XAS is a powerful tool for characterizing the structure of organoaluminum compounds both in bulk and during catalytic processes. acs.org

Synergistic Approaches in Multi-Spectroscopic Analysis

The comprehensive characterization of chlorodimethylaluminum often necessitates a synergistic approach, integrating data from multiple spectroscopic techniques. A single analytical method may provide an incomplete picture, whereas the combination of different spectroscopic analyses can offer a more holistic understanding of the molecule's structure, bonding, and reactivity. This integrated approach is particularly crucial when studying the compound in various states (gas, solution, or adsorbed on a surface) or its interactions with other chemical species.

Research has demonstrated the power of combining experimental spectroscopic data with theoretical methods, such as Density Functional Theory (DFT) calculations. This synergy allows for a more precise interpretation of complex spectra. For instance, DFT calculations can be used to model vibrational frequencies, which are then compared with experimental infrared (IR) and Raman spectra to confirm structural assignments and understand the nature of vibrational modes. researchgate.netresearchgate.net This combined approach helps to resolve ambiguities in spectral interpretation and provides a deeper insight into the molecule's electronic structure and potential energy surface. researchgate.net

In the context of surface chemistry and materials science, the combination of different spectroscopic techniques is indispensable. For example, when chlorodimethylaluminum is used as a precursor in atomic layer deposition (ALD), a suite of analytical methods is employed to characterize the resulting thin films. Techniques such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA), and X-ray Photoelectron Spectroscopy (XPS) are used in concert to determine the film's composition, including the presence of residual impurities like carbon and chlorine. researchgate.net

Infrared spectroscopy has been a key technique in studying the adsorption and reaction of chlorodimethylaluminum on surfaces like alumina. researchgate.netuwm.edu By combining IR spectroscopy with other surface-sensitive techniques, researchers can monitor the transformation of surface species. For example, the changes in the methyl bending region of the IR spectrum can distinguish between different adsorbed aluminum species. researchgate.netuwm.edu

The following table summarizes how different spectroscopic techniques can be synergistically applied to the analysis of chlorodimethylaluminum and its derivatives:

| Spectroscopic Technique 1 | Spectroscopic/Analytical Technique 2 | Combined Insights |

| Infrared (IR) Spectroscopy | Raman Spectroscopy | Provides a more complete vibrational analysis, as some modes may be IR-active while others are Raman-active, aiding in structural elucidation. |

| Infrared (IR) Spectroscopy | Density Functional Theory (DFT) | Enables accurate assignment of vibrational bands and provides a deeper understanding of molecular geometry and bonding. researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Correlates electronic structure and surface bonding information, particularly useful in studying surface reactions and catalysis. rsc.org |

| Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Time-of-Flight Elastic Recoil Detection Analysis (ToF-ERDA) & X-ray Photoelectron Spectroscopy (XPS) | Offers comprehensive compositional analysis of thin films derived from chlorodimethylaluminum, including elemental quantification and chemical state identification. researchgate.net |

This multi-faceted analytical strategy underscores a modern approach to chemical characterization, where the strengths of individual techniques are leveraged to overcome their respective limitations, leading to a more robust and detailed understanding of the chemical system under investigation.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in organoaluminum compounds, including chlorodimethylaluminum. DFT calculations, in principle, can provide a detailed description of the electron density distribution, molecular orbitals, and the nature of chemical bonds within the molecule.

Studies on related organoaluminum compounds have utilized DFT and Hartree-Fock (HF) levels of theory to perform geometry optimizations and analyze bonding characteristics. For instance, quantum chemical studies on three-coordinate aluminum compounds with Al-C bonds have employed DFT to characterize these bonds. researchgate.net Analysis using methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) can reveal the degree of covalent and ionic character in the Al-C and Al-Cl bonds of chlorodimethylaluminum. Such analyses would likely show the Al-C bonds to have significant covalent character, while the Al-Cl bond would exhibit a higher degree of polarity.

Table 1: Representative Theoretical Data for Chlorodimethylaluminum Dimer

| Parameter | Calculated Value | Experimental Value |

| Al-Cl (bridge) bond length | Data not available | ~2.30 Å |

| Al-C (terminal) bond length | Data not available | ~1.95 Å |

| Al-Al distance | Data not available | ~2.80 Å |

| Cl-Al-Cl angle | Data not available | ~85° |

| C-Al-C angle | Data not available | ~120° |

| Note: Specific DFT calculated values for all parameters of chlorodimethylaluminum dimer were not available in the searched literature. The experimental values are approximate and can vary depending on the phase and experimental method. |

Quantum Chemical Calculations for Reactivity and Energetic Properties

Quantum chemical calculations are instrumental in understanding the reactivity and energetic properties of chlorodimethylaluminum. These calculations can map out potential energy surfaces for various reactions, identify transition states, and determine reaction enthalpies and activation energies. mdpi.com

The reactivity of chlorodimethylaluminum is multifaceted. It can act as a Lewis acid, an alkylating agent, and a component in catalysis. Quantum chemical calculations can quantify its Lewis acidity by calculating the energy of interaction with various Lewis bases. For example, the formation of adducts with ethers or amines can be modeled to understand the thermodynamics and kinetics of these interactions.

Computational studies have been performed on the reactions of related alkylaluminum compounds, such as diethylaluminum chloride, with silica (B1680970) surfaces. nih.gov These studies combine experimental data with ab initio calculations to understand reaction pathways, showing a preference for the cleavage of the Al-C bond over the Al-Cl bond when reacting with surface silanols. nih.gov Similar computational approaches applied to chlorodimethylaluminum could elucidate its reaction mechanisms with various substrates, providing insights into its role in organic synthesis and polymerization catalysis.

A theoretical study on the palladium-catalyzed cross-coupling of chlorosilanes with dimethylaluminum chloride has highlighted the role of the aluminum reagent in the activation of the Si-Cl bond. researchgate.net Such computational investigations are crucial for optimizing catalytic processes and designing more efficient catalysts. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior and intermolecular interactions of chlorodimethylaluminum in the condensed phase. nih.govkuleuven.be By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the structural evolution and transport properties of liquids and solutions.

While specific MD simulation studies focused solely on pure liquid chlorodimethylaluminum are not readily found in the searched literature, the methodology is well-established for similar systems, such as liquid aluminum chloride. uregina.ca An MD simulation of liquid chlorodimethylaluminum would likely reveal the dynamic nature of the dimeric species, including the breaking and forming of the chlorine bridges. It could also provide insights into the liquid structure, such as radial distribution functions, and transport properties like diffusion coefficients and viscosity.

Furthermore, MD simulations can be employed to study the interactions of chlorodimethylaluminum with solvents and other molecules. For instance, simulating chlorodimethylaluminum in a hydrocarbon solvent would illustrate the solvation structure and the dynamics of the solvent molecules around the solute. In the context of its use in catalysis, MD simulations could be used to model the interaction of chlorodimethylaluminum with a catalyst surface or a polymer chain, providing a dynamic perspective on the catalytic process.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a qualitative yet powerful tool for predicting the reactivity of molecules. wikipedia.orgalmerja.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) and the spatial distribution of these orbitals are key to understanding chemical reactions.

For chlorodimethylaluminum, the HOMO would likely be localized on the more electron-rich parts of the molecule, such as the chlorine atoms and the Al-C bonds. The LUMO, on the other hand, would be expected to be centered on the electron-deficient aluminum atom, reflecting its Lewis acidic character.

An FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions involving chlorodimethylaluminum. For example, in its reaction with a carbonyl compound, the interaction between the HOMO of the aluminum reagent (or a species derived from it) and the LUMO of the carbonyl group would be analyzed to predict the preferred mode of attack. While specific FMO analysis data for chlorodimethylaluminum was not found in the search results, this approach is a standard method in computational chemistry for rationalizing and predicting chemical reactivity. acadpubl.eu

Table 2: Conceptual Frontier Molecular Orbitals of Chlorodimethylaluminum

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Chlorine lone pairs, Al-C bonds | Nucleophilic character, electron donation |

| LUMO | Aluminum center | Electrophilic character, Lewis acidity, electron acceptance |

| Note: This table is based on general chemical principles as specific FMO calculations for chlorodimethylaluminum were not available in the searched literature. |

Computational Design and Prediction of Novel Aluminum-Containing Species

Computational chemistry plays a crucial role in the design and prediction of novel molecules with desired properties. Starting from a known compound like chlorodimethylaluminum, computational methods can be used to explore the potential for creating new aluminum-containing species.

For example, by systematically modifying the substituents on the aluminum atom (replacing the methyl groups or the chlorine atom with other functional groups), quantum chemical calculations can predict the stability, electronic properties, and potential reactivity of the resulting new compounds. This in silico screening can guide synthetic efforts towards promising targets.

Computational studies have been instrumental in predicting the properties of novel aluminum-containing materials for applications such as batteries. ucmerced.edunih.gov Similar approaches could be applied to design new catalysts or precursors for materials synthesis based on the chlorodimethylaluminum scaffold. By calculating properties such as bond dissociation energies, reaction barriers, and electronic spectra, computational chemists can assess the viability and potential applications of hypothetical molecules before they are synthesized in the laboratory. While no specific examples of novel species designed directly from chlorodimethylaluminum were found in the search results, the methodologies for such computational design are well-developed. mit.edu

Future Research Directions and Challenges in Chlorodimethylaluminum Chemistry

Strategies for Overcoming Chemical Instability and Handling Challenges

Chlorodimethylaluminum is a pyrophoric liquid that reacts violently with water, presenting significant handling challenges. nih.gov It is known to catch fire spontaneously when exposed to air and releases flammable gases upon contact with water, which can ignite spontaneously. nih.gov These properties necessitate stringent handling protocols and have spurred research into strategies to mitigate its hazardous nature while preserving its reactivity.

A primary strategy for managing its instability is its supply and use in solution. It is commercially available as a solution in hydrocarbon solvents like heptane, in which it is stable. researchgate.netresearchgate.netfishersci.nlfishersci.it The use of inert solvents, such as alkanes or arenes, is crucial for its safe handling and storage. researchgate.netresearchgate.net All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using specialized techniques like Schlenk lines or gloveboxes to prevent contact with air and moisture.

Future research in this area is directed towards the development of stabilized formulations. This could involve the formation of adducts with Lewis bases, which can temper the reactivity of the aluminum center, making the compound easier to handle without completely quenching its desired chemical activity. The removal of chlorodimethylaluminum from reaction mixtures can be achieved by adding an amine, which selectively reacts with it, facilitating the purification of other products. rsc.org

Table 1: Physical and Chemical Properties of Chlorodimethylaluminum

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 1184-58-3 | cas.org |

| Molecular Formula | C₂H₆AlCl | nih.govcas.org |

| Molecular Weight | 92.50 g/mol | nih.gov |

| Physical Description | Colorless to white liquid | nih.gov |

| Melting Point | -21 °C | cas.org |

| Boiling Point | 126-127 °C | cas.org |

| Density | 0.996 g/cm³ | cas.org |

Development of Next-Generation Catalytic Systems

Chlorodimethylaluminum's role as a Lewis acid makes it a valuable component in various catalytic processes, particularly in polymerization. google.com The development of next-generation catalytic systems aims to enhance efficiency, selectivity, and sustainability. ananikovlab.rumdpi.com Future research focuses on incorporating chlorodimethylaluminum into more sophisticated and robust catalytic architectures.

One promising direction is the development of hybrid or bimetallic catalytic systems. mdpi.com These systems can leverage the unique properties of different metals to achieve synergistic effects, leading to improved performance that is unattainable with single-component catalysts. mdpi.commdpi.com For instance, chlorodimethylaluminum can act as a co-catalyst or activator for transition metal complexes, a principle demonstrated in Ziegler-Natta and metallocene catalysis for alkene polymerization. thieme-connect.de The discovery that methylaluminoxane (B55162) (MAO), often produced from related trimethylaluminum (B3029685), is an excellent cocatalyst for group 4 metallocenes revolutionized alkene polymerization, and similar activating roles for chlorodimethylaluminum in novel systems are being explored. thieme-connect.de

The design of single-atom catalysts (SACs) and well-defined cationic metal complexes represents another frontier. mdpi.comresearchgate.net Creating highly electrophilic and reactive catalytic centers is crucial for activating challenging substrates. researchgate.net The generation of a cationic tungsten-penta-methyl complex from a neutral precursor, which showed activity in olefin metathesis, illustrates a strategy where a co-reagent helps form a more active catalyst. researchgate.net Future work could explore the use of chlorodimethylaluminum to generate similar cationic species from other transition metal precursors, leading to new catalysts for a wide range of organic transformations. The overarching goal is to design systems that are not only highly active and selective but also more stable and economically viable. ananikovlab.rumdpi.com

Exploration of Novel Synthetic Applications and Methodologies

Chlorodimethylaluminum is a versatile reagent in organic synthesis, primarily functioning as a strong Lewis acid and a proton scavenger. researchgate.netresearchgate.net While it has established applications, ongoing research seeks to uncover new synthetic transformations and methodologies that harness its unique reactivity.

One area of exploration is its use in C-C bond-forming reactions. For example, it has been employed in a three-step method to synthesize β,γ-unsaturated ketones from acid chlorides. core.ac.uk It also serves as a precursor in the synthesis of other organometallic compounds, such as in the multigram synthesis of hexamethyltungsten, where it is formed as a byproduct that is subsequently removed. rsc.org